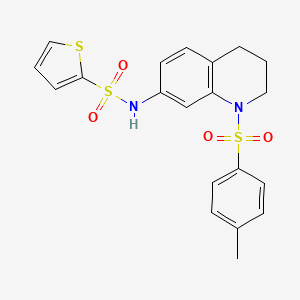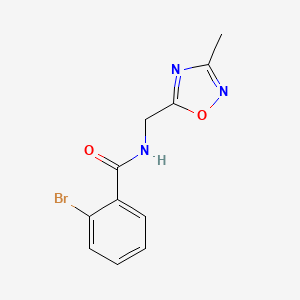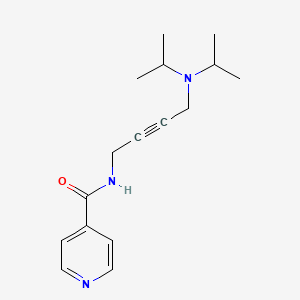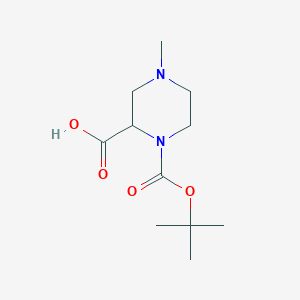![molecular formula C16H19Cl2N5OS B2825697 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide CAS No. 877450-47-0](/img/structure/B2825697.png)
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide” is a chemical compound with the molecular formula C10H17N5OS . It is a derivative of 4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide .
Synthesis Analysis
The synthesis of similar compounds has been achieved using microwave-assisted synthesis . The reaction involves several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide . The microwave-assisted synthesis resulted in higher yields and shorter reaction times compared to the thermal procedure .Molecular Structure Analysis
The molecular structure of the compound can be determined using techniques such as 1H/13C NMR and IR spectroscopy, as well as elemental analysis . The InChI key for the compound is provided by Sigma-Aldrich .Physical and Chemical Properties Analysis
The compound is a solid . Its molecular weight is 255.34 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
- The pharmacokinetics of various compounds, including their absorption, distribution, metabolism, and excretion, have been a focus of research to understand how drugs are processed in the body. For example, the disposition of acetaminophen at varying doses over a short period showed unexpected findings regarding drug metabolism, highlighting the complexity of pharmacokinetics in drug development and safety assessments (Gelotte et al., 2007).
Environmental Exposure and Safety
- Studies on environmental exposure to certain compounds, like the plasticizer DINCH, demonstrate the importance of monitoring chemical levels in populations to assess potential health risks. This research contributes to understanding the exposure dynamics of newer chemicals replacing older, potentially harmful ones in consumer products (Silva et al., 2013).
Therapeutic Efficacy and Mechanisms
- Investigations into the therapeutic efficacy of drugs and their metabolites for treating conditions like inflammatory bowel disease or epilepsy shed light on how specific compounds can be optimized for medical use. For instance, the effectiveness of 5-aminosalicylic acid over its prodrug sulfasalazine for treating ulcerative colitis emphasizes the role of drug metabolites in clinical outcomes (Klotz et al., 1980).
Antifibrinolytic and Antiarrhythmic Applications
- Research into antifibrinolytic agents and their clinical implications for managing conditions like bleeding disorders or arrhythmias further underscores the diversity of scientific applications for complex chemical compounds. The study of AMCA as a potent antifibrinolytic agent illustrates the ongoing exploration of new therapeutic options for challenging medical conditions (Andersson et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N5OS/c17-11-6-7-13(12(18)8-11)20-14(24)9-25-16-22-21-15(23(16)19)10-4-2-1-3-5-10/h6-8,10H,1-5,9,19H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRBUXFJDWOUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butyl-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2825618.png)


![6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]quinolin-5-amine](/img/structure/B2825626.png)




![N-(2-(dimethylamino)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2825633.png)




